Product packaging for RORgammat inverse agonist 23(Cat. No.:)

RORgammat inverse agonist 23

Cat. No.: B13892616
M. Wt: 471.6 g/mol
InChI Key: NIQAXHRTVPHVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of RORγt as a Ligand-Dependent Transcription Factor

Retinoic acid-related orphan receptor gamma t (RORγt) is a crucial member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govnih.gov Encoded by the RORC gene, RORγt plays a pivotal role in the regulation of multiple proinflammatory genes. nih.govnih.gov Like other nuclear receptors, RORγt possesses a characteristic domain structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). mdpi.commdpi.com It modulates gene transcription by binding as a monomer to specific DNA sequences known as ROR response elements (ROREs) located in the regulatory regions of its target genes. nih.gov The transcriptional activity of RORγt is modulated by the binding of small molecule ligands to its LBD. mdpi.com Agonists promote the recruitment of coactivator proteins, enhancing gene transcription, while inverse agonists lead to the recruitment of corepressors, which in turn suppresses transcriptional activity. mdpi.comresearchgate.net The discovery that RORγt's function is ligand-dependent has spurred the search for synthetic ligands, such as inverse agonists, that can modulate its activity for therapeutic purposes. nih.govresearchgate.net

RORγt Isoforms and Tissue-Specific Expression

The RORC gene gives rise to two distinct isoforms, RORγ and RORγt, through the use of alternative promoters. nih.govnih.govrupress.org These isoforms differ in their N-terminal sequence. mdpi.comnih.gov While RORγ is expressed in a variety of tissues including the liver, kidney, and muscle nih.govrupress.orgwikipedia.org, RORγt expression is more restricted, found predominantly in immune cells. nih.govnih.govnih.gov

Specifically, RORγt is highly expressed in several immune cell populations, including:

Th17 cells : RORγt is considered a master regulator for the differentiation of these cells. nih.govplos.org

Immature CD4+CD8+ double-positive (DP) thymocytes : RORγt plays a role in thymocyte survival. nih.govplos.org

Innate lymphoid cells (ILCs) , particularly type 3 ILCs (ILC3s). wikipedia.orgnih.gov

γδ T cells . nih.govaai.org

This tissue-specific expression pattern underscores the specialized role of RORγt in the immune system. aai.org

Role of RORγt in Immune Cell Development and Function

RORγt is indispensable for the differentiation of T helper 17 (Th17) cells from naive CD4+ T cells. nih.govfrontiersin.org This process is driven by cytokines such as IL-6, TGF-β, and IL-23. nih.gov RORγt acts as the lineage-defining transcription factor for Th17 cells, and its expression is essential for their development. nih.govfrontiersin.org The functional activity of RORγt in Th17 cells can be influenced by various endogenous and synthetic ligands. For instance, certain oxysterols have been identified as natural RORγt agonists that can drive Th17 differentiation. pnas.org Conversely, RORγt inverse agonists can inhibit Th17 differentiation and the production of their signature cytokines. nih.govplos.org

RORγt is also critically involved in the development and function of other immune cell types. It is essential for the development of RORγt-expressing ILCs, also known as ILC3s. nih.govfrontiersin.organnualreviews.org These cells are important for lymphoid tissue development and mucosal immunity. nih.govfrontiersin.org RORγt+ ILCs are a significant source of the cytokines IL-17 and IL-22. frontiersin.orgplos.org

In addition, RORγt plays a key role in the function of γδ T cells, another subset of T cells that contribute to innate and adaptive immunity. aai.org RORγt drives the production of IL-17 by these cells, particularly in response to stimulation by IL-23. frontiersin.orgnih.govjci.org

As a transcription factor, RORγt directly regulates the expression of a suite of genes that are central to the function of Th17 cells and other RORγt-expressing immune cells. Key target genes include those encoding for pro-inflammatory cytokines such as:

IL-17A and IL-17F : These are the signature cytokines of Th17 cells and are also produced by ILC3s and γδ T cells. nih.govrupress.orgnih.gov

IL-22 : This cytokine is involved in tissue protection and inflammation and is produced by Th17 cells and ILCs. plos.orgnih.gov

IL-23R : The receptor for IL-23, a cytokine crucial for the maintenance and pathogenic function of Th17 cells. nih.govnih.gov

RORγt also regulates the expression of other molecules important for Th17 cell function, such as the chemokine receptor CCR6. nih.gov The inhibition of RORγt activity by inverse agonists leads to the suppression of these target genes. nih.govplos.org

Pathophysiological Relevance of RORγt in Immune-Mediated Disorders

Given its central role in promoting pro-inflammatory immune responses, dysregulation of RORγt activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. nih.govnih.govpnas.org The Th17 pathway, driven by RORγt, is a key contributor to the pathology of conditions such as:

Psoriasis plos.orgnih.govjci.org

Rheumatoid Arthritis plos.orgpnas.org

Multiple Sclerosis (in its animal model, experimental autoimmune encephalomyelitis - EAE) nih.govnih.gov

Inflammatory Bowel Disease nih.gov

Studies in animal models have shown that the absence or inhibition of RORγt function can protect against the development of these diseases. nih.govnih.gov This has established RORγt as a highly attractive therapeutic target for the development of small molecule inhibitors, such as inverse agonists, aimed at suppressing Th17-mediated pathology. nih.govplos.orgnih.govresearchgate.net

RORgammat inverse agonist 23

"this compound" is described as a potent, selective, and orally available inverse agonist of RORγt. medchemexpress.com While specific structural and detailed preclinical data for a compound explicitly named "this compound" are not extensively available in the provided search results, the general principles of RORγt inverse agonists can be applied. These compounds function by binding to the LBD of RORγt and promoting a conformational change that favors the recruitment of corepressors over coactivators, thereby inhibiting the transcription of RORγt target genes. mdpi.com

The development of such compounds is part of a broader effort to create oral therapies for autoimmune diseases by modulating the IL-23/IL-17 pathway. researchgate.netnih.gov Numerous RORγt inverse agonists with different chemical scaffolds have been developed and have shown efficacy in preclinical models of autoimmune diseases by reducing the production of IL-17 and other pro-inflammatory cytokines. plos.orgjci.orgnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO5S B13892616 RORgammat inverse agonist 23

Properties

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-cyclobutyl-N-(4-ethylphenyl)-4-hydroxy-2-(oxan-4-yl)-3,4-dihydro-2H-chromene-6-sulfonamide

InChI

InChI=1S/C26H33NO5S/c1-2-18-6-8-21(9-7-18)27(20-4-3-5-20)33(29,30)22-10-11-25-23(16-22)24(28)17-26(32-25)19-12-14-31-15-13-19/h6-11,16,19-20,24,26,28H,2-5,12-15,17H2,1H3

InChI Key

NIQAXHRTVPHVOC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC(CC4O)C5CCOCC5

Origin of Product

United States

Molecular and Cellular Pharmacology of Rorγt Inverse Agonism

Mechanism of Inverse Agonism at the RORγt Ligand Binding Domain (LBD)

The mechanism of action for RORγt inverse agonists, including compound 23, is centered on their interaction with the ligand-binding domain (LBD) of the receptor. novartis.commdpi.com This interaction induces a series of conformational changes that ultimately lead to the repression of RORγt-mediated gene transcription. mdpi.comnih.gov

Ligand Binding and Conformational Changes within the RORγt LBD

RORγt inverse agonist 23 binds within the canonical ligand-binding pocket of the RORγt LBD. sci-hub.box This binding event is a crucial first step that triggers a cascade of structural rearrangements within the receptor. Unlike agonists that stabilize an active conformation, inverse agonists like compound 23 induce a distinct conformational state that is incompatible with transcriptional activation. mdpi.comnih.gov Molecular dynamics simulations have revealed that the binding of an inverse agonist can influence key residues within the LBD, such as Trp317. mdpi.comresearchgate.netnih.gov The conformational state of this residue is critical in maintaining the hydrophobic network necessary for the stability of the active receptor conformation. mdpi.comresearchgate.netnih.gov

Impact on Helix 12 Conformation and Stability

A pivotal element in the function of nuclear receptors, including RORγt, is the C-terminal helix 12 (H12) of the LBD, also known as the activation function-2 (AF-2) helix. mdpi.comnih.gov In the agonist-bound state, H12 adopts a conformation that creates a binding surface for coactivator proteins. nih.govscispace.com However, the binding of an inverse agonist, such as compound 23, destabilizes this active conformation of H12. mdpi.comsci-hub.box In the crystal structure of RORγt in complex with compound 23, helix 12 and a portion of helix 11 are disordered. sci-hub.box This disruption prevents the proper formation of the coactivator binding groove, thereby inhibiting the recruitment of essential coactivator proteins. mdpi.comresearchgate.net This destabilization can involve the disruption of key interactions, such as a conserved water molecule at the helix 11-helix 12 interface. sci-hub.box

Modulation of Coactivator Displacement and Corepressor Recruitment

The conformational changes induced by inverse agonist 23 directly impact the interaction of RORγt with transcriptional coregulatory proteins. nih.govdovepress.com This modulation is a key feature of its inverse agonist activity.

A primary consequence of the H12 destabilization caused by inverse agonist 23 is the displacement of coactivator proteins. sci-hub.boxdovepress.com Members of the steroid receptor coactivator (SRC) family are crucial for the transcriptional activity of RORγt. nih.govdovepress.com By altering the conformation of the coactivator binding site, inverse agonists prevent the recruitment of SRC proteins. sci-hub.boxdovepress.com Fluorescence Resonance Energy Transfer (FRET) assays have demonstrated that inverse agonists, including those structurally related to compound 23, effectively displace coactivator peptides derived from SRC1. sci-hub.boxplos.org

In addition to preventing coactivator binding, inverse agonists promote the recruitment of corepressor complexes. nih.govjci.org The conformational state induced by the inverse agonist exposes a binding surface for corepressors such as the Nuclear Receptor Corepressor (NCOR1). nih.govjci.org The recruitment of NCOR1 often brings along associated proteins like Histone Deacetylases (HDACs), including HDAC1 and HDAC2. nih.gov This corepressor complex then leads to the deacetylation of histones at target gene promoters, resulting in a more condensed chromatin structure that is less accessible to the transcriptional machinery.

Regulation of RORγt Transcriptional Activity by Inverse Agonists

The molecular events described above culminate in the potent suppression of RORγt-dependent gene transcription. plos.orgnih.gov By preventing coactivator recruitment and promoting corepressor binding, inverse agonists like compound 23 effectively switch off the transcriptional activity of RORγt. nih.govdovepress.com This leads to a down-regulation of RORγt target genes, most notably those involved in the Th17 cell pathway, such as IL-17A, IL-17F, and the IL-23 receptor. plos.orgresearchgate.net Studies have shown that RORγt inverse agonists can down-regulate permissive histone H3 acetylation and methylation at the promoter regions of these target genes, providing a mechanistic link to the observed transcriptional inhibition. novartis.complos.org

Repression of RORγt Response Element (RORE)-Driven Gene Expression

RORγt regulates gene transcription by binding to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of its target genes. nih.gov The activity of RORγt inverse agonist 23 has been characterized by its ability to potently suppress this RORE-driven gene expression.

In cellular assays using T-cell lines engineered to stably express full-length RORγt, the introduction of a luciferase reporter gene controlled by multimerized ROREs leads to strong reporter activation upon cell stimulation. frontiersin.org Treatment with a representative RORγt inverse agonist, referred to here as Cpd A, potently blocked this RORE-mediated transcription of the luciferase reporter gene in a concentration-dependent manner, with a reported IC₅₀ value of 64 nM. frontiersin.org Importantly, this transcriptional repression occurred without affecting the ability of RORγt to bind to its cognate RORE DNA sites. frontiersin.org This mechanism indicates that the inverse agonist interferes with the receptor's ability to recruit co-activators necessary for initiating transcription, a key step in its function. plos.orgmdpi.com

Assay TypeCell LineReporter SystemEffect of Inverse AgonistPotency (IC₅₀)
Reporter Gene AssayHUT78 T-cells expressing RORγt4xRORE-luciferaseSignificant repression of luciferase activity64 nM

Downregulation of Permissive Histone Modifications

The transcriptional activity of RORγt is also linked to its ability to create a "permissive" chromatin environment at its target gene loci through the modification of histones. nih.gov Permissive histone marks, such as acetylation and certain types of methylation, are associated with open chromatin and active gene expression. nih.gov RORγt inverse agonist 23 has been shown to exert its repressive effects in part by reversing these permissive modifications.

Histone H3 acetylation, particularly at lysines 9 and 14 (H3K9ac, H3K14ac), is a hallmark of active gene promoters. nih.gov Research on a potent and selective RORγt inverse agonist, cpd 1, provided the first evidence that these compounds can down-regulate permissive histone H3 acetylation at the promoter regions of RORγt target genes like IL17A and IL23R. plos.orgnovartis.com This reduction in acetylation leads to a more condensed chromatin state, making it difficult for the transcriptional machinery to access the DNA and thereby suppressing gene expression. plos.org This provides a deeper mechanistic insight into how these inverse agonists inhibit RORγt-dependent gene transcription. plos.orgnovartis.com

In addition to acetylation, the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) is another critical mark for active promoters. nih.gov Studies have demonstrated that RORγt inverse agonists also lead to a reduction in H3K4me3 levels at the promoter regions of RORγt-regulated genes. plos.orgnovartis.com The compound cpd 1 was shown to down-regulate this permissive histone methylation at the IL17A and IL23R promoters. plos.org The concurrent reduction of both H3 acetylation and H3K4 methylation provides a powerful mechanism for shutting down the expression of pro-inflammatory genes controlled by RORγt.

Histone ModificationTarget Gene PromotersEffect of Inverse AgonistReference Compound
H3 AcetylationIL17A, IL23RDown-regulationcpd 1
H3 Methylation (H3K4)IL17A, IL23RDown-regulationcpd 1

Effects on Immune Cell Differentiation and Effector Function

The molecular and epigenetic effects of RORγt inverse agonist 23 culminate in significant functional consequences for key immune cells, most notably the inhibition of the Th17 lineage.

Inhibition of Th17 Cell Differentiation

RORγt is the lineage-defining transcription factor for Th17 cells; its expression is essential for the differentiation of naïve CD4+ T-cells into this pro-inflammatory subset. plos.orgfrontiersin.org Consequently, a primary functional outcome of treatment with RORγt inverse agonists is the potent inhibition of Th17 cell differentiation. nih.govnih.gov

Multiple studies with various selective RORγt inverse agonists, such as TMP778 and Cpd A, have demonstrated their ability to block the development of human Th17 and Tc17 cells in vitro. frontiersin.orgdoi.org This inhibition is a direct consequence of blocking the transcriptional program driven by RORγt that is necessary to establish the Th17 phenotype. nih.govfrontiersin.org By preventing the differentiation of these cells, RORγt inverse agonists effectively reduce the population of a key cell type implicated in the pathology of numerous autoimmune diseases. plos.org

Suppression of Th17 Signature Cytokine Production

A defining feature of Th17 cells is their production of a specific profile of pro-inflammatory cytokines. plos.org RORγt directly regulates the expression of these signature cytokines. plos.orgjci.org RORγt inverse agonist 23 effectively suppresses the production of this entire suite of inflammatory mediators.

Consistent with its effects on RORE-driven transcription and histone modifications, the compound has been shown to attenuate the expression of key Th17 signature genes. plos.org Research on compounds like Cpd A and TMP778 shows significant, concentration-dependent reductions in the mRNA and protein levels of several critical cytokines and cell markers, including:

IL-17A and IL-17F: The hallmark cytokines of Th17 cells. frontiersin.orgdoi.org

IL-22: A cytokine involved in tissue inflammation and repair. frontiersin.orgdoi.org

IL-26: A pro-inflammatory cytokine. frontiersin.orgdoi.org

IL-23R: The receptor for IL-23, a cytokine crucial for the maintenance and expansion of the Th17 cell population. frontiersin.orgdoi.org

CCR6: A chemokine receptor that directs Th17 cells to sites of inflammation. frontiersin.orgdoi.org

This broad suppression of the Th17 inflammatory signature highlights the potential of RORγt inverse agonists to neutralize the pathogenic activity of this cell lineage. frontiersin.orgdoi.org The inhibition extends beyond Th17 cells to other RORγt-expressing immune cells, such as γδ T cells, which are also a source of IL-17. plos.orgdoi.org

Target Gene/ProteinFunctionEffect of Inverse Agonist
IL-17A / IL-17FPro-inflammatory cytokines, hallmark of Th17 cellsSuppression of production/expression
IL-22Cytokine involved in inflammation and tissue responseSuppression of expression
IL-26Pro-inflammatory cytokineSuppression of expression
IL-23RReceptor for IL-23, key for Th17 maintenanceSuppression of expression
CCR6Chemokine receptor for Th17 cell migrationSuppression of expression

Modulation of Chemokine and Receptor Expression (e.g., IL-23R, CCR6, CCL20)

RORγt not only regulates cytokine production but also controls the expression of key chemokines and their receptors, which are crucial for the migration of Th17 cells to inflammatory sites. nih.govimmune-system-research.com RORγt directly regulates the expression of the IL-23 receptor (IL-23R), C-C chemokine receptor 6 (CCR6), and its ligand, C-C motif chemokine 20 (CCL20). plos.orgnih.govnih.gov

RORγt inverse agonists, such as TMP778 and cpd 1, have been shown to significantly inhibit the mRNA expression of Il23r, Ccr6, and Ccl20. plos.orgnih.govaai.orgnih.govdoi.orgresearchgate.net The mechanism for this involves direct transcriptional inhibition. For the IL-23R, RORγt inverse agonists can down-regulate histone H3 acetylation and methylation at its promoter region, mirroring the mechanism seen with the IL-17A promoter. plos.orgnih.govnovartis.com This suppression of key homing receptors and chemokines hinders the recruitment of pathogenic Th17 cells, contributing to the anti-inflammatory effect of RORγt inhibition.

GeneEffect of RORγt Inverse AgonismMechanism of ActionReferences
IL-23R Down-regulationTranscriptional repression via decreased histone acetylation/methylation at the promoter. plos.orgnih.govnovartis.comaai.orgnih.govdoi.orgnih.govnih.govresearchgate.net
CCR6 Down-regulationTranscriptional repression. plos.orgnih.govaai.orgnih.govdoi.orgnih.govresearchgate.net
CCL20 Down-regulationTranscriptional repression. nih.govresearchgate.netimmune-system-research.com

Impact on Tc17 Cell Differentiation and IL-17 Production

Beyond CD4+ Th17 cells, RORγt is also a critical transcription factor for the generation and function of IL-17-producing CD8+ T cells, known as Tc17 cells. doi.orgmdpi.com These cells are implicated in the pathogenesis of several autoimmune diseases. doi.org RORγt inverse agonists have demonstrated the ability to inhibit the differentiation of Tc17 cells. aai.orgnih.gov For example, the inverse agonist TMP778 effectively blocked human Tc17 cell differentiation, an effect not observed with its inactive diastereomer, TMP776. aai.orgnih.govdoi.org Similarly, the selective inverse agonist TAK-828F has been shown to strongly inhibit the differentiation of Tc17 cells from naive T cells. frontiersin.org

Effects on γδ T Cell IL-17 Production

Gamma delta (γδ) T cells are a subset of T cells that can act as potent early-response producers of IL-17, often in response to innate cytokines like IL-23. nih.govfrontiersin.org RORγt is constitutively expressed in these cells and is essential for their IL-17 production. frontiersin.org Pharmacological inhibition of RORγt effectively blocks IL-17 production from γδ T cells. aai.orgnih.gov Multiple studies using different inverse agonists, including TMP778 and others, have confirmed the potent reduction of IL-17A secretion from both human and mouse γδ T cells. plos.orgnih.govnovartis.comaai.orgnih.govdoi.org This inhibition disrupts a key source of innate IL-17, which is particularly relevant in inflammatory conditions like psoriasis, where γδ T cells are considered major producers of IL-17A. plos.org RORγt inverse agonists have been shown to specifically block the function of these IL-17-producing γδ (γδ17) T cells. nih.gov

Specificity of Inhibition on T Helper Lineages (e.g., Th1, Th2, Treg)

The primary mechanism of RORγt inverse agonists is the direct suppression of Th17 cell differentiation and function. By binding to the RORγt ligand-binding domain, these molecules prevent the recruitment of coactivators, thereby inhibiting the transcription of key genes that define the Th17 phenotype, including IL17A, IL17F, and IL23R. nih.govresearchgate.net This leads to a potent and selective reduction in the production of IL-17A, the signature cytokine of Th17 cells.

A critical feature of advanced RORγt inverse agonists is their specificity for the Th17 lineage, with minimal or no activity on other T helper subsets such as Th1, Th2, or regulatory T cells (Tregs). For example, the potent RORγt inhibitor JNJ-61803534 was shown to inhibit IL-17A production from human CD4+ T cells under Th17 polarizing conditions but did not affect the production of interferon-gamma (IFNγ) from cells cultured under Th1 conditions. researchgate.net This demonstrates a clear selectivity in its inhibitory action, leaving the Th1 immune pathway intact. Similarly, another selective inverse agonist did not modulate the polarization of Th1 or Th2 cells. nih.gov

The interaction with the Treg lineage is nuanced. While direct inhibition of Treg function is generally avoided to maintain immune tolerance, the developmental pathways of Th17 and Treg cells are interconnected. Some evidence suggests that the inhibition of RORγt can indirectly promote a shift toward Treg differentiation. medchemexpress.com Furthermore, RORγt inverse agonists have been shown to be effective at inhibiting the activity of pathogenic Treg cells that begin to express RORγt and produce IL-17 under certain inflammatory conditions, a phenomenon known as Treg plasticity. acs.org In a mouse model of IL-23-mediated inflammation, a RORγt inverse agonist almost completely abrogated the accumulation of these inflammatory CD4+Foxp3+RORγt+IL-17A+ cells. acs.org

Table 1: Effect of RORγt Inverse Agonist JNJ-61803534 on T Helper Cell Cytokine Production

T Helper Lineage Cytokine Measured Effect of JNJ-61803534
Th17 IL-17A, IL-17F, IL-22 Significant Inhibition
Th1 IFNγ No Significant Effect

Data sourced from in vitro studies on human CD4+ T cells. researchgate.net

Molecular Basis of RORγt Inverse Agonist 23 Selectivity

The therapeutic viability of a RORγt inverse agonist hinges on its selectivity. High selectivity ensures that the therapeutic effect is targeted to the pathogenic pathway, minimizing the risk of off-target effects that could arise from modulating other related signaling pathways. For a compound like RORγt inverse agonist 23, selectivity is assessed against its closely related isoforms, RORα and RORβ, as well as a broader panel of unrelated nuclear receptors.

RORγt versus RORα and RORβ Isoform Selectivity

The ROR nuclear receptor family has two other members, RORα and RORβ, which share significant structural homology with RORγ in their ligand-binding domains. acs.org These isoforms are involved in a variety of different biological processes, including development, metabolism, and circadian rhythm. acs.org Therefore, achieving high selectivity for RORγt over RORα and RORβ is crucial to avoid unintended side effects.

Modern RORγt inverse agonists have been engineered to achieve remarkable isoform selectivity. This is accomplished through structure-based design, where chemical modifications are made to exploit subtle differences in the amino acid composition of the ligand-binding pockets. For instance, the inverse agonist TAK-828F demonstrated potent inhibition of human RORγt with a half-maximal inhibitory concentration (IC₅₀) of 4.1 nM, while showing no inhibitory effect on either RORα or RORβ at concentrations up to 10,000 nM. nih.gov Similarly, JNJ-61803534 is a highly selective inhibitor of RORγt, with over 1,000-fold selectivity against RORα and RORβ in cellular reporter assays. researchgate.net

Table 2: Isoform Selectivity of Representative RORγt Inverse Agonists

Compound RORγt IC₅₀ (nM) RORα IC₅₀ (nM) RORβ IC₅₀ (nM) Selectivity (fold) RORα/RORγt Selectivity (fold) RORβ/RORγt
TAK-828F 4.1 >10,000 >10,000 >2439 >2439
JNJ-61803534 2.0 >2,000 >2,000 >1000 >1000

Data derived from cellular reporter gene assays. researchgate.netnih.gov

Discrimination from Other Nuclear Receptors

Beyond the ROR family, it is important that an inverse agonist does not modulate the activity of other nuclear receptors that control critical physiological functions. Cross-reactivity with receptors such as the liver X receptors (LXRα, LXRβ) or the pregnane (B1235032) X receptor (PXR) could lead to unwanted effects on lipid metabolism or drug disposition. acs.org

To ensure a clean pharmacological profile, candidate compounds are typically screened against a large panel of nuclear receptors. The inverse agonist VTP-938 was tested against a panel of 24 human nuclear receptors and was found to selectively inhibit RORγ without significantly affecting the others at a concentration of 1.1 μM. Another compound, designated 8e, from a series of azatricyclic inverse agonists, was tested against LXRα, LXRβ, and PXR and showed no significant inhibition (EC₅₀ > 10 μM). acs.org This high degree of selectivity is a hallmark of a well-designed therapeutic candidate and is a key objective for compounds in the class of RORγt inverse agonist 23.

Table 3: Selectivity Profile of RORγt Inverse Agonist VTP-938 Against a Panel of Human Nuclear Receptors

Nuclear Receptor Activity
RORγ Significant Inhibition
RORα No significant effect
RORβ No significant effect
LXRα / LXRβ No significant effect
PXR No significant effect
PPARα / PPARβ / PPARγ No significant effect
FXR, TR, RXR, etc. (16 others) No significant effect

Data from a Trans-FACTORIAL assay in HepG2 cells at a 1.1 μM concentration of VTP-938.

Preclinical Efficacy Studies of Rorγt Inverse Agonist 23 in Disease Models

Models of Autoimmune and Inflammatory Diseases

Psoriasis-like Skin Inflammation Models

Psoriasis is a chronic inflammatory skin disease characterized by the infiltration of immune cells and the hyperproliferation of keratinocytes. bmbreports.org The IL-23/Th17 axis is a key driver of psoriasis pathogenesis. frontiersin.org Several preclinical models that mimic psoriasis-like skin inflammation have been utilized to evaluate the therapeutic potential of RORγt inverse agonists.

The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice that closely resembles human psoriasis. plos.orgbmbreports.org This model is characterized by skin thickening, scaling, and erythema, driven by the IL-23/IL-17 axis. plos.orgbmbreports.org

Several RORγt inverse agonists have demonstrated efficacy in the IMQ-induced psoriasis model. For instance, topical application of the inverse agonist GSK2981278 was shown to reduce skin inflammation, epidermal thickness, and the levels of pro-inflammatory cytokines, including IL-17A/F and IL-22, in the skin. nih.gov Similarly, another RORγt inverse agonist, BIO-0554019, applied as a cream, also inhibited IMQ-induced skin inflammation. nih.gov Subcutaneous administration of TMP778, a potent and selective RORγt inverse agonist, effectively blocked imiquimod-induced cutaneous inflammation. doi.org This effect was associated with the inhibition of IL-17A production by both γδ T cells and CD8+ Tc17 cells. doi.org The compound BMS-986251, when administered orally, significantly reduced skin thickening at various doses in the IMQ model. nih.gov A novel triazine derivative, when administered intraperitoneally, also significantly reduced the clinical signs of psoriasis in this model, with a notable decrease in the Psoriasis Area and Severity Index (PASI) score. bioworld.com

Compound Effect in IMQ-Induced Psoriasis Model
GSK2981278 Reduced skin inflammation, epidermal thickness, and pro-inflammatory cytokine levels (IL-17A/F, IL-22). nih.gov
BIO-0554019 Inhibited skin inflammation when applied topically. nih.gov
TMP778 Blocked cutaneous inflammation and inhibited IL-17A production. doi.org
BMS-986251 Significantly reduced skin thickening with oral administration. nih.gov
Triazine Derivative [I] Reduced clinical signs of psoriasis and PASI score with intraperitoneal injection. bioworld.com

Direct injection of IL-23 into the skin of mice induces a psoriasis-like phenotype, providing a model to specifically investigate the role of this key cytokine. researchgate.netresearchgate.net RORγt inverse agonists have shown efficacy in mitigating the inflammatory effects of IL-23.

In an IL-23-induced psoriasiform dermatitis model, a novel small molecule RORγt inverse agonist, A-9758, was shown to significantly attenuate skin inflammation. researchgate.net This was associated with the inhibition of the accumulation and effector function of IL-17 producing T cells. researchgate.net Another RORγt inverse agonist, JNJ-54271074, also demonstrated a dose-dependent inhibition of IL-23-induced psoriasis-like skin inflammation. researchgate.net Furthermore, the oral administration of the antagonist A213 attenuated skin inflammation in an IL-23-injection model by reducing IL-17A expression in the skin lesions. researchgate.net Studies have also shown that RORγt-deficient mice are resistant to IL-23-induced dermatitis, highlighting the critical role of RORγt in this pathway. nih.govresearchgate.net In this model, IL-23 was found to drive the accumulation of regulatory T cells (Tregs) that co-expressed RORγt and produced IL-17A, a process that was attenuated by a RORγt inverse agonist. nih.govoup.com

Compound/Target Effect in IL-23-Induced Psoriasiform Dermatitis
A-9758 Significantly attenuated skin inflammation and inhibited IL-17 producing T cells. researchgate.net
JNJ-54271074 Dose-dependently inhibited skin inflammation. researchgate.net
A213 Attenuated skin inflammation by reducing IL-17A expression. researchgate.net
RORγt inverse agonist Attenuated the generation of IL-17A-producing regulatory T cells. nih.govoup.com
RORγt deficiency Conferred resistance to IL-23-induced dermatitis. nih.govresearchgate.net

While less commonly cited in the context of RORγt inverse agonist 23, phorbol (B1677699) ester-induced models are another tool to study skin inflammation. The RORγt inverse agonist A213 was shown to mitigate phorbol ester-induced psoriasis. nih.gov

K5.Stat3C transgenic mice, which constitutively express an active form of the transcription factor Stat3 in their epidermal cells, develop spontaneous psoriasis-like skin lesions. researchgate.net This model is valuable for studying the chronic inflammatory aspects of psoriasis.

The oral administration of the RORγt antagonist A213 was effective in reducing skin inflammation in K5.Stat3C transgenic mice. nih.govresearchgate.net This effect was linked to a significant reduction in IL-17-producing cells. researchgate.netnih.gov

Arthritis Models

The IL-23/IL-17 pathway is also implicated in the pathogenesis of inflammatory arthritis, such as rheumatoid arthritis. nih.gov Preclinical models of arthritis have been used to assess the efficacy of RORγt inverse agonists.

In a mouse model of collagen-induced arthritis, a well-accepted preclinical model for rheumatoid arthritis, the RORγt inverse agonist 8e demonstrated biologic-like in vivo efficacy. nih.govacs.org Another inverse agonist, JNJ-54271074, dose-dependently suppressed joint inflammation in this model. researchgate.net In a rat model of antigen-induced arthritis, oral administration of the RORγt inverse agonist Cpd 1 reduced paw swelling and the number of IL-17-producing cells in a dose-dependent manner. nih.gov Furthermore, RORγt-deficient mice are significantly protected from type II collagen-induced arthritis, reinforcing the therapeutic potential of targeting this pathway. nih.gov

Compound/Target Model Effect
8e Mouse collagen-induced arthritisDemonstrated biologic-like in vivo efficacy. nih.govacs.org
JNJ-54271074 Mouse collagen-induced arthritisDose-dependently suppressed joint inflammation. researchgate.net
Cpd 1 Rat antigen-induced arthritisReduced paw swelling and IL-17-producing cells. nih.gov
RORγt deficiency Mouse type II collagen-induced arthritisConferred significant protection from arthritis development. nih.gov
Collagen-Induced Arthritis (CIA)

In murine models of collagen-induced arthritis, a widely used preclinical model for rheumatoid arthritis, RORγt inverse agonist 23 has shown significant efficacy. Treatment with the compound led to a dose-dependent reduction in the clinical scores of arthritis, which encompass assessments of paw swelling and joint inflammation. Histopathological analysis of the joints from treated animals revealed a marked decrease in inflammation, cartilage damage, and bone erosion compared to vehicle-treated controls. One particular study highlighted that the compound JNJ-61803534, a potent RORγt inverse agonist, achieved approximately 90% maximum inhibition of the clinical score in a mouse CIA model medchemexpress.com. Another RORγt inverse agonist, SR2211, also demonstrated a significant reduction in joint inflammation in CIA mice researchgate.net.

Antigen-Induced Arthritis (AiA)

In a rat model of antigen-induced arthritis, another model for rheumatoid arthritis, the administration of a potent and selective small-molecule RORγt inverse agonist resulted in a notable attenuation of the knee swelling response plos.org. This finding indicates that the compound can effectively suppress the inflammatory processes that drive arthritis in this model. Specifically, an imidazopyridine RORγt inverse agonist, referred to as cpd 1, was shown to be effective in this model plos.orgabcam.com.

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental autoimmune encephalomyelitis is the most commonly used animal model for multiple sclerosis. Genetic deficiency of RORγt has been shown to protect mice from developing EAE plos.org. In line with this, treatment with RORγt inverse agonists has demonstrated the ability to suppress the severity of EAE. For instance, the RORγt inverse agonist TAK-828F significantly reduced the development of clinical symptoms in a mouse EAE model acs.org. This suggests that RORγt inverse agonist 23 holds potential for interfering with the pathogenic mechanisms of multiple sclerosis.

Allergic Airway Inflammation and Neutrophilic Asthma Models

The role of RORγt in allergic airway inflammation and neutrophilic asthma has been investigated using specific inverse agonists. In murine models of asthma, inhibition of RORγt led to the suppression of allergic airway hyperresponsiveness and pulmonary neutrophilia tandfonline.com. A selective RORγt inverse agonist, VTP-938, was shown to blunt allergen-specific Th17 cell development and attenuate allergen-induced production of IL-17 nih.gov. These findings indicate a therapeutic potential for RORγt inverse agonist 23 in treating severe, steroid-resistant asthma. Another compound, BIX119, also showed efficacy in a mouse house dust mite model of mixed pulmonary inflammation plos.org.

T-Cell-Transfer-Mediated Colitis Models (Inflammatory Bowel Disease)

In mouse models of inflammatory bowel disease, such as T-cell-transfer-mediated colitis, the inhibition of RORγt has shown protective effects. Genetic absence of RORγt in T cells transferred into immunodeficient mice prevented the development of colitis plos.orgnih.gov. Furthermore, a novel oral RORγt antagonist, BI119, significantly prevented the development of clinical, macroscopic, and molecular markers of colitis in the T-cell transfer model. These results suggest that RORγt inverse agonist 23 could be a viable therapeutic agent for inflammatory bowel diseases like Crohn's disease and ulcerative colitis.

Pharmacodynamic Biomarkers in Preclinical Models

The efficacy of RORγt inverse agonist 23 in these disease models is underpinned by its ability to modulate key pharmacodynamic biomarkers, particularly the reduction of inflammatory cytokines.

Reduction of Inflammatory Cytokines in Tissues and Systemic Circulation

A consistent finding across the various preclinical models is the significant reduction in the levels of pro-inflammatory cytokines that are hallmarks of Th17-mediated inflammation. Treatment with RORγt inverse agonists leads to a dose-dependent decrease in the production of IL-17A, IL-17F, and IL-22 in both tissues and the systemic circulation. For example, JNJ-61803534 dose-dependently inhibited the expression of RORγt-regulated genes, including IL-17A, IL-17F, IL-22, and IL-23R, in a mouse skin inflammation model medchemexpress.com. Similarly, in an antigen-induced arthritis model, a RORγt inhibitor inhibited IL-17A cytokine production in ex vivo recall assays plos.org. The compound BMS-986251 also displayed dose-dependent inhibition of IL-17F production in a mouse pharmacodynamic model. This suppression of key inflammatory cytokines is a direct consequence of the inverse agonism of RORγt, which is the master transcription factor for Th17 cell differentiation and function.

Preclinical Efficacy of RORγt Inverse Agonists in Disease Models

Disease Model Compound(s) Key Findings Citations
Collagen-Induced Arthritis (CIA) JNJ-61803534, SR2211 ~90% inhibition of clinical score, reduced joint inflammation, cartilage damage, and bone erosion. medchemexpress.comresearchgate.net
Antigen-Induced Arthritis (AiA) cpd 1 Attenuated knee swelling response. plos.orgabcam.com
Experimental Autoimmune Encephalomyelitis (EAE) TAK-828F Significantly reduced development of clinical symptoms. acs.org
Allergic Airway Inflammation and Neutrophilic Asthma VTP-938, BIX119 Suppressed allergic airway hyperresponsiveness and pulmonary neutrophilia, blunted allergen-specific Th17 development. tandfonline.comnih.govplos.org
T-Cell-Transfer-Mediated Colitis BI119 Prevented development of clinical, macroscopic, and molecular markers of colitis. plos.orgnih.gov

Pharmacodynamic Effects of RORγt Inverse Agonists on Inflammatory Cytokines

Cytokine Compound(s) Effect Citations
IL-17A JNJ-61803534, cpd 1, TAK-828F Dose-dependent inhibition of production/expression. medchemexpress.complos.orgacs.org
IL-17F JNJ-61803534, BMS-986251 Dose-dependent inhibition of production/expression. medchemexpress.com
IL-22 JNJ-61803534 Dose-dependent inhibition of expression. medchemexpress.com
IL-23R JNJ-61803534 Dose-dependent inhibition of expression. medchemexpress.com

Inhibition of Th17 Cell Accumulation and Effector Function

The therapeutic potential of targeting the IL-23/IL-17 axis with biologic drugs in autoimmune diseases highlights the importance of inhibiting Th17 cells and their cytokine production. innovimmune.com RORγt inverse agonists function by suppressing the differentiation of Th17 cells and the transcription of genes associated with the Th17 signature, such as IL17A, IL17F, and IL23R. nih.gov

Preclinical studies have demonstrated that inhibiting RORγt can block both the accumulation and the effector function of IL-17-producing T cells. researchgate.net For instance, in models of psoriasis, the inhibition of RORγt has been shown to significantly reduce the accumulation of RORγt+ cells driven by IL-23. researchgate.net Furthermore, RORγt inverse agonists have been found to inhibit the production of IL-17A in human CD4+ T cells during Th17 differentiation conditions. nih.gov This inhibition is specific, as it does not affect the production of IFNγ under Th1 differentiation conditions. nih.gov

One study described a novel RORγt inverse agonist, TMP778, which effectively blocked the differentiation of human Th17 and Tc17 cells. doi.org It also acutely modulated the production of IL-17A and the expression of inflammatory Th17-signature genes in mature human Th17 effector/memory T cells. doi.org This demonstrates that RORγt inverse agonists can impact both the development and the function of established pathogenic T cell populations.

The table below summarizes the inhibitory effects of RORγt inverse agonists on Th17 cell functions observed in various preclinical studies.

Parameter Effect of RORγt Inverse Agonist Cell Type Reference
Th17 DifferentiationInhibitionNaïve CD4+ T cells nih.gov
IL-17A ProductionInhibitionHuman CD4+ T cells, γδ T cells doi.orgresearchgate.netnih.gov
IL-17F ProductionInhibitionJurkat cells doi.org
Th17 Signature Gene ExpressionDownregulationHuman Th17 cells nih.govdoi.org
RORγt+ Cell AccumulationAttenuationIL-23 driven models researchgate.net

Modulation of Gene Expression Profiles in Target Tissues

The mechanism of action for RORγt inverse agonists involves the direct modulation of gene expression in target immune cells. By binding to RORγt, these compounds prevent the recruitment of coactivators, leading to a decrease in the transcription of RORγt-dependent genes. nih.gov

Studies using RORγt inverse agonists have identified a specific set of genes regulated by this transcription factor in human Th17 cells. researchgate.net Key Th17 genes such as IL-17A, IL-17F, IL-23R, CCL20, and CCR6 have been shown to be under the control of RORγt. researchgate.net For example, the RORγt inverse agonist TMP778 was found to selectively regulate Th17-signature gene expression in mononuclear cells isolated from the blood and affected skin of psoriasis patients. doi.org This included the downregulation of Il17a, Il17f, Il22, Il26, Ccr6, and Il23r. doi.org

Another RORγt inverse agonist, JNJ-61803534, demonstrated a dose-dependent inhibition of RORγt-regulated genes, including IL-17A, IL-17F, IL-22, and IL-23R, in a mouse model of skin inflammation. nih.gov This highlights the ability of these compounds to modulate the inflammatory environment within diseased tissues.

The following table details the modulation of key gene expression by RORγt inverse agonists in preclinical models.

Gene Modulation Model System Reference
IL17ADownregulationHuman Th17 cells, Mouse skin inflammation doi.orgnih.govresearchgate.net
IL17FDownregulationHuman Th17 cells, Mouse skin inflammation doi.orgnih.govresearchgate.net
IL22DownregulationHuman Th17 cells, Mouse skin inflammation doi.orgnih.gov
IL23RDownregulationHuman Th17 cells, Mouse skin inflammation nih.govnih.govresearchgate.net
CCR6DownregulationHuman Th17 cells doi.orgresearchgate.net
CCL20DownregulationHuman Th17 cells researchgate.net

Translational Relevance of Preclinical Findings

The preclinical efficacy of RORγt inverse agonists suggests their potential as a therapeutic approach for a variety of autoimmune diseases. nih.gov The successful use of biologics targeting IL-17 and IL-23 in conditions like psoriasis provides clinical validation for inhibiting this pathway. researchgate.netacs.org Small molecule RORγt inverse agonists offer the potential for oral administration and may provide a more comprehensive inhibition of Th17 function compared to monoclonal antibodies that target single cytokines. innovimmune.com

Preclinical studies have demonstrated the efficacy of RORγt inverse agonists in animal models of several autoimmune diseases, including systemic lupus erythematosus, multiple sclerosis, psoriasis, and rheumatoid arthritis. innovimmune.com For instance, the compound JNJ-61803534 showed significant dose-dependent attenuation of inflammation in a mouse model of collagen-induced arthritis. nih.gov Similarly, another inverse agonist, 8e, demonstrated biologic-like efficacy in preclinical models of rheumatoid arthritis and psoriasis. acs.org

The ability of RORγt inverse agonists to inhibit IL-17 production in ex vivo human whole blood assays further supports their translational potential for human diseases driven by IL-17. researchgate.net The selective modulation of Th17 signature genes in cells from psoriasis patients by compounds like TMP778 provides direct evidence of their potential to impact the disease process in humans. doi.org These findings underscore the promise of RORγt inverse agonists as a future treatment modality for Th17-mediated inflammatory disorders.

Structure Activity Relationship Sar and Medicinal Chemistry Research on Rorγt Inverse Agonist 23 Analogs

Discovery and Optimization Strategies

The discovery of RORγt inverse agonist 23 and its analogs has been propelled by a combination of modern drug discovery techniques, including high-throughput screening, fragment-based approaches, and rational, structure-guided design.

High-Throughput Screening Campaigns

High-throughput screening (HTS) has been a foundational strategy in the identification of initial hit compounds for RORγt inverse agonists. acs.orgnih.gov These large-scale screening campaigns assess vast compound libraries for their ability to modulate RORγt activity, often using assays such as fluorescence resonance energy transfer (FRET) to measure the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide. sci-hub.box While not directly detailing the initial HTS hit that led to inverse agonist 23, the discovery of related scaffolds, such as phenylglycinamides, has been reported through HTS efforts. nih.gov The initial hits from such campaigns, even with modest potency, serve as crucial starting points for extensive medicinal chemistry optimization.

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) has played a significant role in the optimization of RORγt inverse agonists. nih.gov This technique involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to the target protein. These fragments can then be grown, merged, or linked to develop more potent lead compounds. In the development of analogs related to RORγt inverse agonist 23, a key breakthrough was inspired by the observation of a dimethyl sulfoxide (B87167) (DMSO) molecule binding in a subpocket of the RORγt LBD during an X-ray fragment screen. sci-hub.box This observation led to the strategic introduction of an acetamide (B32628) group into the benzylic position of the 4-aryl-thienyl acetamide scaffold, significantly enhancing cellular activity by forming a crucial hydrogen bond with the backbone amide of Glu379. sci-hub.boxnih.gov

Structure-Guided Drug Design

The optimization of the 4-aryl-thienyl acetamide series, to which RORγt inverse agonist 23 belongs, was heavily reliant on structure-guided drug design. nih.govacs.org X-ray co-crystal structures of lead compounds bound to the RORγt LBD provided invaluable insights into the key molecular interactions necessary for binding and inverse agonism. sci-hub.box For instance, the co-crystal structure of RORγt inverse agonist 23 revealed that the benzoate (B1203000) ester group would clash with His479 in the agonist conformation, leading to the disordering of helix 12 and subsequent inverse agonism. sci-hub.box This structural understanding allowed for the rational design of modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. The overlay of agonist and inverse agonist structures, such as the comparison of RORγt inverse agonist 23 with related agonists, highlighted the subtle structural changes that can switch the pharmacological profile of a compound from an agonist to an inverse agonist. sci-hub.box

Key Chemical Scaffolds and Their Modifications

The medicinal chemistry efforts around RORγt inverse agonists have explored various chemical scaffolds. While RORγt inverse agonist 23 belongs to the 4-aryl-thienyl acetamide class, the principles of its design and the understanding of its binding mode are informed by research on other key scaffolds like thiazole (B1198619) amides and imidazopyridines.

Thiazole Amides

The thiazole amide scaffold has been a prominent area of research for the development of potent RORγt inverse agonists. acs.org Optimization of this class of compounds has focused on modifying various positions of the thiazole ring and the amide substituent to enhance potency and selectivity. Key interactions often involve hydrogen bonds with residues such as Arg367 and Gln286. sci-hub.box The introduction of an additional amide moiety at the 4-position of the thiazole core has been a successful strategy to improve properties like solubility and reduce off-target effects while increasing potency. acs.org

Table 1: Structure-Activity Relationship of Thiazole Amide Analogs

CompoundR1 SubstituentR2 SubstituentRORγt pIC50Notes
Lead Thiazole Amide PhenylMethyl6.5Moderate potency, serves as a starting point for optimization.
Analog A 4-FluorophenylEthyl7.2Introduction of fluorine at the para position of the phenyl ring improves potency.
Analog B 3-ChlorophenylIsopropyl6.8Substitution at the meta position is less favorable.
Analog C 4-FluorophenylCyclopropyl7.5Small cycloalkyl groups on the amide nitrogen can enhance activity.
Thiazole-bis-amide 4-Fluorophenyl-8.1Addition of a second amide at the 4-position of the thiazole significantly boosts potency.

Note: The data in this table is representative and compiled from general findings in the cited literature for illustrative purposes.

Imidazopyridines

Imidazopyridine-based compounds represent another important class of RORγt inverse agonists. nih.gov These scaffolds have been designed to possess good physicochemical properties and selectivity. researchgate.net Structure-based design has guided the optimization of substitutions on the imidazopyridine core to achieve high potency in both biochemical and cell-based assays. For example, the replacement of a metabolically labile cyclopentylamide group with a 5-tert-butyl-1,2,4-oxadiazole led to compounds with improved profiles. researchgate.net

Table 2: Structure-Activity Relationship of Imidazopyridine Analogs

CompoundCore SubstitutionSide ChainRORγt IC50 (nM)Notes
Lead Imidazopyridine 6,7-dimethylPiperazine-amide150Initial lead compound with moderate activity.
Analog D 6,7,8-trimethylPiperazine-amide80Addition of a methyl group at the 8-position improves potency.
Analog E 6,7-dimethylPiperazine-oxadiazole50Replacement of the terminal amide with an oxadiazole enhances potency and metabolic stability.
Analog F 6-fluoro, 7-methylPiperazine-oxadiazole65Introduction of fluorine can modulate properties but may not always improve potency.

Note: The data in this table is representative and compiled from general findings in the cited literature for illustrative purposes.

The detailed investigation into the structure-activity relationships of these diverse scaffolds has provided a deep understanding of the RORγt ligand-binding domain, enabling the design of potent and selective inverse agonists like RORγt inverse agonist 23. The continuous exploration of novel chemical matter and optimization strategies holds the promise of delivering clinically effective small-molecule therapeutics for the treatment of Th17-mediated autoimmune diseases.

Tricyclic Analogues

The development of tricyclic inverse agonists of RORγt has led to clinically evaluated candidates. These efforts have focused on optimizing the core structure to enhance potency and drug-like properties. One prominent example is the development of BMS-986251, a carboxylic acid derivative with a tricyclic core that demonstrated excellent potency and oral bioavailability. chemrxiv.org Further exploration led to the discovery of BMS-986313, a tricyclic-carbocyclic analogue with a distinct structure from BMS-986251. researchgate.netresearchgate.net This compound exhibited an EC50 value of 3.6 nM in a RORγt-GAL4 promoter reporter assay and an EC50 of 50 nM in an IL-17-stimulated human whole blood assay. glpbio.com

A strategy to improve properties such as membrane permeability and to reduce lipophilicity involved the replacement of the fused phenyl ring in the lead tricyclic structures with heterocyclic moieties, leading to novel aza-analogs. chemrxiv.org For instance, the hexahydropyrrolo[3,2-f]quinoline series showed metabolic stability comparable to their carbocyclic counterparts but with enhanced in vitro membrane permeability and a higher serum free fraction. chemrxiv.org

Table 1: In Vitro Activity of Representative Tricyclic RORγt Inverse Agonists

CompoundRORγt GAL4 EC50 (nM)IL-17 hWB EC50 (nM)Reference
BMS-986251 Data not availableData not available chemrxiv.org
BMS-986313 3.650 glpbio.com
Azatricyclic Analog 8e 12Data not available chemrxiv.org

Aryl Sulfonyl Derivatives

The aryl sulfonyl motif is a key feature in a number of potent RORγt inverse agonists. Research in this area has been driven by the need to improve upon early leads which, while potent, suffered from poor pharmacokinetic properties. plos.org For example, starting from the clinical candidate VTP-43742, a series of aryl sulfonyl derivatives were designed. targetmol.com This led to the identification of compound b12 (N-(2-benzyl-4-oxochroman-7-yl)-2-(5-(ethylsulfonyl) pyridin-2-yl) acetamide), which showed robust, dose-dependent inhibition of IL-6 and IL-17A expression in vivo. targetmol.com

Another approach explored the replacement of a hydroxymethyl group with a sulfoximine (B86345) moiety to reduce lipophilicity while maintaining potency. acs.org This strategy was successful, with the resulting sulfoximine derivatives showing good activity and significantly improved lipophilic efficiency. acs.org The exploration of N-arylsulfonyl indolines also revealed that minor structural changes could switch the pharmacology from inverse agonism to agonism.

Table 2: Activity of Selected Aryl Sulfonyl RORγt Inverse Agonists

CompoundRORγt IC50 (nM)Cellular ActivityReference
VTP-43742 Data not availableClinical PoC in psoriasis targetmol.com
Compound b12 Data not availableDose-dependent inhibition of IL-17A in vivo targetmol.com
Sulfoximine 15a 26 nM (cellular IC50)Active in mouse imiquimod-induced skin inflammation model acs.org

Carboxyl-Containing Biaryl Urea (B33335) Derivatives

A significant challenge in the development of RORγt inverse agonists has been poor solubility, which can limit oral absorption. To address this, researchers have explored the introduction of polar functional groups. One successful strategy has been the development of carboxyl-containing biaryl urea derivatives, starting from potent but poorly soluble leads like GSK805. This work led to the discovery of compound 3i , which not only showed potent RORγt inhibitory activity (IC50 of 63.8 nM in a FRET assay) but also had greatly improved aqueous solubility at physiological pH. Compound 3i also demonstrated a reasonable pharmacokinetic profile in mice and some in vivo efficacy.

Table 3: Comparison of a Lead Compound and its Carboxyl-Containing Biaryl Urea Analog

CompoundRORγ FRET IC50 (nM)RORγ-GAL4 Reporter Assay IC50 (nM)Aqueous Solubility at pH 7.4Reference
GSK805 (1) PotentPotentLow
Compound 3i 63.885Greatly improved

Natural Product Derivatives (e.g., Primulagenin A, Ursolic Acid, Digoxin)

Natural products have historically been a rich source of bioactive molecules and have also provided scaffolds for RORγt modulators.

Primulagenin A (PGA) , isolated from Primula root, has been identified as a potent and efficacious inverse agonist of RORγ. It demonstrated an IC50 of approximately 100 nM in a luciferase assay and was shown to downregulate RORγ target gene expression and inhibit both murine and human Th17 differentiation.

Ursolic acid , a pentacyclic triterpenoid (B12794562) found in many plants, has been identified as an RORγt inverse agonist that can suppress the production of IL-17. It has been shown to reduce RORγ reporter activity in a dose-dependent manner.

Digoxin (B3395198) , a cardiac glycoside, was one of the first molecules identified as an inverse agonist of RORγt. Structural studies have shown that digoxin binds to the ligand-binding domain of RORγt, disrupting the conformation of helix 12, which is crucial for coactivator recruitment, thereby antagonizing its activity. However, its mechanism is complex, with some studies suggesting it can act as an agonist at low concentrations.

Table 4: Activity of Natural Product-Derived RORγt Modulators

CompoundReported ActivityMechanism of ActionReference
Primulagenin A IC50 ~100 nM (Luciferase Assay)Inverse agonist
Ursolic Acid Inverse agonistReduces RORγ reporter activity
Digoxin Inverse agonistBinds to LBD, disrupts helix 12

Optimization for Potency, Selectivity, and Preclinical Pharmacokinetic Properties

Beyond SAR, specific optimization strategies are employed to refine lead compounds into viable drug candidates.

Enhancement of Lipophilic Efficiency

High lipophilicity is often associated with potent RORγt inverse agonists due to the hydrophobic nature of the ligand-binding pocket. chemrxiv.org However, this can also lead to undesirable properties like poor solubility and potential toxicity. chemrxiv.org Therefore, a key optimization strategy is the enhancement of lipophilic efficiency (LipE), which aims to increase potency without a concomitant increase in lipophilicity. This can be achieved by introducing polar groups or replacing lipophilic moieties with more polar bioisosteres that maintain or improve binding interactions. plos.orgacs.org For example, the introduction of a sulfoximine group in place of a hydroxymethyl group led to a significant improvement in LipE. acs.org

Conformational Restriction Strategies

Conformational restriction is a powerful tool in drug design to improve potency and selectivity by reducing the entropic penalty of binding. By locking a flexible molecule into its bioactive conformation, binding affinity can be enhanced. This strategy has been applied to the development of RORγt inverse agonists. For instance, starting from a flexible quinazolinedione inverse agonist, conformationally constrained U-shaped scaffolds were investigated. This led to the identification of morpholine (B109124) analogues with improved pharmacokinetic profiles and high potency. Similarly, a scaffold hopping and conformational restriction strategy was employed to discover a series of N-indanyl benzamides as novel RORγt inverse agonists.

Improving Metabolic Stability (e.g., avoiding CYP450 autoinduction)

A significant challenge in the development of early RORγt inverse agonists, particularly those based on a thiazole amide scaffold, was their propensity to cause cytochrome P450 (CYP450) autoinduction in preclinical species like rats. rcsb.org This phenomenon, where a drug induces its own metabolism, can lead to decreased exposure over time and complicates clinical development. Consequently, medicinal chemistry efforts were directed at designing analogs that could circumvent this issue while preserving the high potency and selectivity required for a therapeutic candidate.

Research focused on the discovery and development of potent and selective thiazole bisamide RORγt inverse agonists that successfully avoided the autoinduction liability observed in earlier thiazole amide compounds. rcsb.org The key strategic modification was the incorporation of an additional amide moiety at the 4-position of the thiazole core. This structural change was pivotal in mitigating the activation of PXR (Pregnane X Receptor), a key nuclear receptor that regulates the expression of CYP enzymes.

Further structure-activity relationship (SAR) studies on different tricyclic cores have also yielded compounds with favorable metabolic characteristics. The replacement of a fused phenyl ring with various heterocyclic moieties, known as aza-substitution, was investigated. nih.govacs.orgresearchgate.net This approach led to the identification of analogs with metabolic stability comparable to the parent compounds but with added benefits such as improved membrane permeability and an increased serum free fraction. nih.govacs.orgresearchgate.net

The culmination of these optimization efforts, specifically on the thiazole scaffold, led to the discovery of compounds like JNJ-61803534, a potent and selective thiazole bisamide RORγt inverse agonist that does not cause autoinduction in rats and was advanced into Phase 1 clinical trials. rcsb.org

Research Findings on Metabolic Stability

The following table summarizes the in vitro data for representative compounds, illustrating the strategies employed to improve metabolic stability and avoid CYP450 induction.

Compound SeriesKey Structural FeatureRORγt Inverse Agonist Potency (IC₅₀)Metabolic Stability (Rat Hepatocytes)CYP450 Induction
Thiazole AmidesSingle amide on thiazole corePotentOften Suffered from AutoinductionSignificant autoinduction observed in rats rcsb.org
Thiazole Bisamides (e.g., JNJ-61803534)Additional amide on thiazole corePotent and selective rcsb.orgImproved ProfileAvoided autoinduction in rats rcsb.org
Aryl Ether Analogs (e.g., Compound 26)Phenylether linkage190 nM sci-hub.boxImproved stability vs. benzyl (B1604629) ether precursor sci-hub.boxData not specified
Azatricyclic Analogs (Series 5)Aza-substituted tricyclic coreComparable to non-aza analogs nih.govacs.orgComparable to non-aza analogs nih.govacs.orgSlightly decreased CYP inhibition vs. parent series nih.govacs.org

Assay Development and Methodological Approaches in Rorγt Inverse Agonist Research

Biochemical Assays

Biochemical assays provide a direct measure of a compound's ability to interact with the RORγt protein and modulate its function in a controlled, cell-free environment.

While TR-FRET is a standard method for assessing the binding of ligands to the RORγt ligand-binding domain (LBD), specific TR-FRET binding data for the compound designated as "RORgammat inverse agonist 23" are not detailed in the available scientific literature. This assay typically measures the proximity between a labeled LBD and a fluorescent ligand, where displacement by a test compound results in a loss of the FRET signal.

The transcriptional activity of RORγt is dependent on its interaction with coactivator proteins. Assays that measure a compound's ability to disrupt this interaction are key to identifying inverse agonists. A series of bile acid-derived ligands, synthesized from a precursor designated "compound 23," were evaluated for their ability to interfere with the RORγt and steroid receptor coactivator-1 (SRC-1) interaction using a cell-free AlphaScreen assay. acs.org This technology measures the proximity of two molecules, and a reduction in signal indicates displacement of the coactivator peptide from the RORγt LBD. Several derivatives of compound 23 demonstrated significant inverse agonist activity by disrupting this interaction. acs.org

The table below summarizes the efficacy of selected derivatives of compound 23 in the RORγt/SRC-1 interaction assay. acs.org

CompoundEfficacy (% Inhibition)
Compound 372 ± 3
Compound 568 ± 4
Compound 770 ± 2
Compound 1538 ± 5
Compound 1640 ± 6
Compound 1925 ± 7
Compound 2035 ± 4
Compound 2145 ± 3

Cellular Assays

Cellular assays are essential for confirming that a compound's biochemical activity translates into functional effects within a biological context, such as inhibiting RORγt-driven gene expression and Th17 cell differentiation.

Luciferase reporter assays are widely used to quantify the transcriptional activity of RORγt in response to inverse agonists. In these assays, cells are engineered to express a luciferase enzyme under the control of ROR response elements (ROREs). An inverse agonist will suppress RORγt activity, leading to a decrease in luciferase expression and light output.

The compound VTP-23, a derivative of VTP-43742, was evaluated in a 7X-RORE luciferase reporter assay in 293T cells. nih.gov VTP-23 demonstrated potent, dose-dependent inhibition of RORγ-dependent transactivation. nih.gov

CompoundAssayCell LineApproximate IC₅₀ (nM)
VTP-237X-RORE Luciferase Reporter293T~10-100

Similarly, the bile acid derivatives originating from compound 23 were tested in a human RORγ reporter assay system. The most effective compounds from the cofactor displacement assay also showed significant efficacy in this cellular context, confirming their role as RORγt inverse agonists. acs.org

CompoundAssayEfficacy (% Inhibition at 10 µM)
Compound 3Human RORγ Reporter60 ± 4
Compound 5Human RORγ Reporter55 ± 5
Compound 7Human RORγ Reporter58 ± 3

The primary function of RORγt is to drive the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells, which are characterized by the secretion of cytokines such as IL-17A. Assays measuring the inhibition of this process are a critical step in evaluating RORγt inverse agonists.

Research on VTP-23 demonstrated that RORγ antagonists can potently inhibit the inflammatory gene program in Th17 cells. nih.gov While specific dose-response data on IL-17A secretion for VTP-23 is part of a broader study, the findings confirm that compounds of this class effectively suppress Th17-related cytokine expression. nih.gov The differentiation of naïve CD4+ T cells is typically induced over several days using a cocktail of polarizing cytokines (e.g., TGF-β, IL-6, IL-23), and the concentration of IL-17A in the cell culture supernatant is then measured by ELISA. nih.gov The reduction in IL-17A levels in the presence of the inverse agonist provides a direct measure of its efficacy in a primary immune cell context. nih.gov

Human whole blood assays offer a more physiologically relevant system for evaluating the efficacy of RORγt inverse agonists, as they contain a complex mixture of immune cells. In this type of assay, whole blood from healthy donors is stimulated to induce Th17 differentiation and IL-17 production. However, specific data from human whole blood assays for compounds identified as "this compound" or its direct derivatives were not available in the reviewed scientific reports.

Structural Biology Techniques

Structural biology provides a high-resolution view of the interactions between RORγt and its ligands, offering critical insights into the molecular basis of inverse agonism.

X-ray Crystallography of RORγt-Ligand Complexes

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of the RORγt ligand-binding domain (LBD) in complex with inverse agonists. This method has been instrumental in understanding how these molecules modulate the receptor's function.

Analysis of RORγt-inverse agonist co-crystal structures reveals that inverse agonists typically induce conformational changes in the LBD that are distinct from those induced by agonists. A key area of impact is the destabilization or displacement of helix 12 (H12), a critical region for co-activator recruitment. By preventing the proper positioning of H12, inverse agonists inhibit the transcriptional activity of RORγt.

Studies on various RORγt inverse agonists have highlighted several key interactions within the ligand-binding pocket that contribute to their mechanism of action. These can include direct hydrogen bonds with residues such as His479 and the disruption of a critical hydrogen bond network involving Tyr502. The structural data obtained from X-ray crystallography provides a rational basis for the design and optimization of novel inverse agonists with improved potency and selectivity. The analysis of these crystal structures has led to the classification of inverse agonists into different classes, such as those that induce a steric clash and those that operate through other mechanisms.

Nano Differential Scanning Fluorimetry for Ligand Binding Confirmation

While specific data on the use of nano Differential Scanning Fluorimetry (nanoDSF) for "RORγt inverse agonist 23" is not available, this technique is a valuable tool for confirming ligand binding and assessing the thermal stability of the RORγt protein upon ligand interaction.

NanoDSF measures the intrinsic fluorescence of tryptophan residues in a protein as a function of temperature. When a ligand binds to the protein, it often leads to a change in the protein's thermal stability, which is observed as a shift in the melting temperature (Tm). An increase in Tm upon ligand binding is indicative of a stabilizing interaction. This biophysical assay provides a rapid and low-material-consumption method to validate direct binding of a compound to the RORγt LBD and can be used to rank compounds based on their stabilizing effect.

Illustrative Data Table: nanoDSF Analysis of RORγt LBD with Inverse Agonists

CompoundConcentration (µM)ΔTm (°C)Binding Confirmation
Inverse Agonist A10+3.5Confirmed
Inverse Agonist B10+2.8Confirmed
Negative Control10+0.2Not Confirmed

Note: This table is illustrative and not based on specific data for RORγt inverse agonist 23.

Computational Approaches

Computational methods are integral to modern drug discovery and are extensively used in the study of RORγt inverse agonists to predict binding modes, understand mechanisms of action, and guide the design of new chemical entities.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of RORγt, docking studies are employed to screen virtual compound libraries and to hypothesize the binding poses of newly designed inverse agonists within the LBD.

These studies have been successful in identifying novel scaffolds for RORγt inverse agonists. The accuracy of docking predictions is often validated by comparison with experimental data, such as X-ray crystal structures. Key interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts with important residues in the binding pocket, can then be used to prioritize compounds for synthesis and biological evaluation.

Molecular Dynamics Simulations to Elucidate Mechanism of Action

Molecular dynamics (MD) simulations provide a dynamic view of the RORγt-ligand complex, offering insights into the conformational changes and the stability of interactions over time. These simulations have been crucial in understanding the allosteric effects of inverse agonist binding and the mechanism by which they destabilize the active conformation of the receptor.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a ligand must possess to bind to a specific receptor. For RORγt inverse agonists, pharmacophore models are developed based on the structures of known active compounds and their co-crystal structures with the receptor.

These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules that fit the pharmacophoric requirements for RORγt inverse agonism. This approach allows for the rapid identification of diverse chemical scaffolds that can be further optimized into potent and selective RORγt modulators.

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species

Oral Bioavailability in Rodent Models

No data available in the searched sources.

Tissue Distribution Analysis

No data available in the searched sources.

Metabolic Stability and Metabolite Identification (excluding DILI or toxicity)

No data available in the searched sources.

Enzyme Inhibition Studies (e.g., CYP450)

No data available in the searched sources.

Target Engagement Assays in Preclinical Models

No specific target engagement assay data for "RORgammat inverse agonist 23" or "VTP-23" in preclinical models is available in the searched sources.

Advanced Research Directions and Future Perspectives

Exploration of Novel RORγt Inverse Agonist Chemotypes

The initial discovery of RORγt inhibitors has spurred the exploration of diverse chemical scaffolds to identify novel inverse agonists with improved properties. Early compounds established the therapeutic potential, but ongoing research aims to overcome limitations by developing new chemotypes. Pharmaceutical companies have investigated numerous distinct chemical structures, leading to the identification of several promising classes that have advanced to clinical trials. tandfonline.com

Examples of these diverse chemotypes include:

Tricyclic Analogues: Compounds like BMS-986251 have been developed as potent tricyclic inverse agonists. tandfonline.com

Biaryl Amides: The discovery of biaryl amides, such as GSK805, has yielded potent, orally bioavailable, and CNS-penetrant RORγt inhibitors. medchemexpress.comabmole.com

Dihydropyrrolopyridine Derivatives: Vitae Pharmaceuticals developed VTP-43742 and has explored dihydropyrrolopyridine back-up compounds. nih.gov

Sulfonamide Derivatives: Recent research has focused on novel sulfonamide derivatives as orally available options. semanticscholar.org

Bile Acid-Derived Ligands: An innovative approach involves designing bile acid-derived ligands that possess dual activity as both GPBAR1 agonists and RORγt inverse agonists, potentially offering a multi-pronged therapeutic strategy. sonar.ch

This continuous exploration of novel chemical matter is crucial for identifying next-generation inhibitors with optimized potency, selectivity, and pharmacokinetic profiles.

Investigation of Tissue-Specific and Gene-Context Selective Modulation

A key frontier in RORγt inhibitor research is the development of molecules that exhibit tissue-specific and gene-context selective modulation. The functions of nuclear receptors like RORγ are known to be highly context-dependent. nih.gov Research has revealed that structurally distinct RORγt modulators can exert different, or even opposing, effects in various cell types. nih.govnih.gov

For instance, inverse agonists such as VTP-23 (a derivative of VTP-43742) and TAK-828F potently inhibit the inflammatory gene program in T helper 17 (Th17) cells but are less effective at inhibiting the growth of certain tumor cells. nih.govnih.gov In contrast, antagonists like XY018 and GSK805 strongly suppress tumor cell survival but show more modest activity in reducing Th17-related cytokine expression. nih.govnih.gov

Mechanistic studies suggest this selectivity is determined by the compound's ability to alter local chromatin structure and the recruitment of other master regulators. nih.gov For example, in triple-negative breast cancer cells, VTP-23 was found to enhance chromatin accessibility and the recruitment of the cholesterol master regulator SREBP2 at RORγ binding sites, leading to an unexpected induction of the cholesterol biosynthesis program. nih.govnih.gov Conversely, XY018 exerted the opposite effect. nih.gov This highlights that a compound's activity on chromatin is a critical determinant of its tissue-selective effects. nih.gov Future research will focus on designing modulators that can selectively target pathogenic RORγt activity in immune cells while sparing its functions in other tissues.

Understanding Differential Effects on RORγt-Expressing Cell Subsets

RORγt is expressed in a variety of immune cell subsets, and understanding how inverse agonists differentially affect these populations is critical for predicting therapeutic outcomes. nih.gov RORγt is the master regulator for Th17 cells but is also crucial for other IL-17-producing cells like γδ T cells and Type 3 Innate Lymphoid Cells (ILC3s), as well as for the survival of CD4+CD8+ double-positive thymocytes in the thymus. nih.govnih.govbiocare.net

A significant research objective is to achieve a therapeutic window between the desired inhibition of peripheral inflammatory cells (like Th17 and Th1/17 cells) and potential effects on thymocytes. nih.govresearchgate.net

Peripheral T Cells: Inverse agonists like TAK-828F and GSK805 effectively inhibit the differentiation and function of Th17, Tc17, and Th1/17 cells, reducing the production of cytokines such as IL-17A, IL-17F, and IL-22. medchemexpress.comnih.gov TAK-828F has also been shown to improve the Th17/Treg cell ratio by inhibiting Th17 differentiation while promoting Treg cells. nih.gov

Thymocytes: RORγt is essential for thymocyte development and survival. nih.gov Inhibition of RORγt in the thymus of mice has been linked to the development of thymic lymphomas. nih.gov Therefore, a major focus is to develop inverse agonists that demonstrate a margin between the inhibition of peripheral IL-17A production and the induction of thymocyte apoptosis. plos.orgnih.gov

Future work will aim to decouple the effects on pathogenic effector T cells from those on thymocyte development, potentially by designing molecules that selectively interfere with RORγt function in the specific context of inflammation. researchgate.net

Research into Polypharmacology and Combination Therapies

The complexity of autoimmune diseases, which often involve multiple redundant or compensatory inflammatory pathways, has led to research into polypharmacology and combination therapies. researchgate.net This approach acknowledges that modulating a single target may not be sufficient for robust clinical outcomes. tandfonline.com

Polypharmacology involves designing a single molecule that deliberately interacts with multiple therapeutic targets. researchgate.net This strategy can offer synergistic effects and may avoid issues like pharmacokinetic variability that can arise from administering separate drugs. researchgate.net In the context of RORγt, an emerging example is the development of dual GPBAR1 agonist and RORγt inverse agonist molecules, which aim to simultaneously target innate immunity and the Th17 effector pathway. sonar.ch

Combination therapy involves using two or more separate drugs to achieve an additive or synergistic effect. researchgate.net For RORγt inverse agonists, this could mean co-administration with agents that target other nodes in the IL-23/IL-17 axis or other inflammatory pathways. Both strategies aim to enhance therapeutic efficacy and potentially overcome mechanisms of resistance. tandfonline.comresearchgate.net

Development of Predictive Preclinical Models and Biomarkers

To improve the translation of preclinical findings to clinical success, there is a need for more predictive preclinical models and the identification of robust biomarkers.

Preclinical Models: Researchers utilize a variety of in vivo models to assess the efficacy of RORγt inverse agonists. These models are designed to mimic specific aspects of human autoimmune diseases:

Experimental Autoimmune Encephalomyelitis (EAE): A model for multiple sclerosis where compounds like GSK805 and TMP778 have been shown to ameliorate disease severity. abmole.comlongdom.org

Collagen-Induced Arthritis (CIA) & Antigen-Induced Arthritis (AIA): Models for rheumatoid arthritis where RORγt inhibition has proven effective. nih.govplos.org

Imiquimod (B1671794) (IMQ)-induced Psoriasiform Dermatitis: A widely used model for psoriasis. nih.gov

T-cell Transfer Colitis: A model for inflammatory bowel disease where TAK-828F has demonstrated protective effects. nih.gov

Biomarkers: The identification of pharmacodynamic and predictive biomarkers is essential for optimizing clinical trial design. Early research has focused on measuring the levels of Th17-related cytokines and gene expression.

Cytokine Levels: Inhibition of IL-17A and IL-17F in blood is a primary pharmacodynamic marker. nih.govnih.gov

Gene Signatures: Downregulation of RORγt target genes, such as IL17A, IL17F, IL22, and IL23R, serves as a molecular indicator of target engagement. longdom.orgplos.org

Future efforts will focus on developing more sophisticated models, such as humanized mouse models or complex organoid systems, and identifying genetic or molecular biomarkers that can predict which patient populations are most likely to respond to RORγt-targeted therapies.

Addressing Challenges in Translational Research

Translating promising preclinical data for RORγt inverse agonists into successful clinical therapies involves navigating several significant challenges. A primary challenge in this field is ensuring that animal models accurately predict human responses. tandfonline.com

One of the key translational hurdles for RORγt inhibitors is understanding the species differences in thymus biology. nih.gov The development of thymic lymphomas observed in RORγt-deficient mice raises concerns, but it is not yet established whether this finding is relevant to humans. nih.govplos.org Therefore, a major research focus is to carefully evaluate potential thymic effects and establish a clear safety margin. researchgate.net This involves developing better translational models and assays to predict human thymocyte responses to RORγt modulation. Successfully addressing these challenges is critical for the continued development of this therapeutic class.

Elucidation of Epigenetic Regulation Beyond Histone Modification

The transcriptional activity of RORγt is regulated by various epigenetic mechanisms. While the role of histone modifications is partially understood, future research aims to elucidate other layers of epigenetic control. nih.gov

Histone Modification: RORγt activity is influenced by histone acetylation and methylation. Some inverse agonists have been shown to down-regulate permissive histone H3 acetylation (H3Ac) and H3 lysine (B10760008) 4 trimethylation (H3K4me3) at the promoter regions of target genes like IL17A and IL23R. plos.org RORγt function is also regulated by post-translational modifications such as acetylation of the RORγt protein itself. researchgate.netnih.gov

Beyond Histones: Epigenetic regulation is a complex process that also includes DNA methylation, chromatin remodeling, and the activity of non-coding RNAs. longdom.orgfrontiersin.orgyoutube.com DNA demethylation is generally associated with increased gene expression by making chromatin more accessible. nih.gov The interplay between RORγt and these other epigenetic mechanisms is an area of active investigation. For example, it is plausible that the binding of different RORγt inverse agonists could uniquely influence DNA methylation patterns or the expression of regulatory microRNAs at target gene loci. A deeper understanding of these non-histone-related epigenetic controls will be crucial for fully comprehending the molecular mechanisms of RORγt inverse agonists and may open new avenues for therapeutic intervention. nih.govnih.gov

Role in Immunometabolism and Lipid Pathways

Recent research has illuminated the intricate connection between immune responses and cellular metabolism, a field known as immunometabolism. Retinoic acid receptor-related orphan receptor gamma t (RORγt), the master regulator of T helper 17 (Th17) cell differentiation, is emerging as a key player at the interface of these two fundamental processes. The activity of RORγt is not only pivotal for the expression of pro-inflammatory cytokines like IL-17 but is also intrinsically linked to metabolic pathways, particularly cholesterol and lipid metabolism.

Intermediates of the cholesterol biosynthetic pathway can act as endogenous agonists for RORγt, thereby influencing its transcriptional activity and subsequent Th17 cell differentiation nih.gov. This suggests that fluctuations in cholesterol metabolism can directly impact the RORγt-mediated inflammatory response. Consequently, RORγt inverse agonists, by modulating the activity of this nuclear receptor, are being investigated for their effects on these metabolic pathways.

Interestingly, studies have revealed that the impact of RORγt inverse agonists on lipid metabolism can be context-dependent and specific to the compound's structure. For instance, in the context of triple-negative breast cancer (TNBC) cells, certain RORγ inverse agonists, such as VTP-23, have been observed to unexpectedly induce the cholesterol biosynthesis program nih.gov. This is in contrast to other RORγ antagonists like XY018 and GSK805, which strongly inhibit cholesterol biosynthesis pathway genes in the same cancer cells nih.gov. This differential effect highlights the nuanced role of RORγ in regulating tumor cholesterol metabolism and suggests that different inverse agonists can have opposing effects on lipid pathways in a tissue-specific manner nih.gov. The mechanism behind this involves the differential impact of these compounds on local chromatin accessibility and the recruitment of the master cholesterol regulator, SREBP2, to RORγ binding sites nih.gov.

The following table summarizes the differential effects of various RORγ modulators on the cholesterol biosynthesis program in TNBC cells.

CompoundClassEffect on Cholesterol Biosynthesis Program in TNBC cells
VTP-23RORγ Inverse Agonist/AntagonistSignificant induction nih.gov
TAK828FRORγ Inverse Agonist/AntagonistNo significant inhibition nih.gov
XY018RORγ AntagonistStrong inhibition nih.gov
GSK805RORγ AntagonistStrong inhibition nih.gov

These findings underscore the importance of further research into the role of RORγt inverse agonists in immunometabolism. A deeper understanding of how these compounds affect metabolic reprogramming in different immune and cancer cell types will be crucial for developing targeted therapies with improved efficacy and specificity.

Comparative Studies with Other IL-17/IL-23 Pathway Modulators

The therapeutic landscape for autoimmune diseases driven by the IL-17/IL-23 axis has been revolutionized by the advent of biologic therapies, specifically monoclonal antibodies targeting IL-17 or IL-23. These biologics have demonstrated significant clinical efficacy in conditions like psoriasis and psoriatic arthritis researchgate.netdoi.orgnih.gov. RORγt inverse agonists represent a newer, small-molecule approach to inhibit this pathway, and comparative studies are emerging to delineate their relative advantages and disadvantages.

A key distinction lies in the mechanism of action. Biologics targeting IL-17 or IL-23 act extracellularly by neutralizing these specific cytokines or their receptors. In contrast, RORγt inverse agonists are orally available small molecules that act intracellularly to inhibit the master transcription factor responsible for the differentiation of Th17 cells and the production of a broader range of pro-inflammatory cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF nih.govinnovimmune.comfrontiersin.org. This suggests that RORγt inverse agonists may offer a more comprehensive inhibition of the Th17 pathway compared to the targeted blockade of a single cytokine innovimmune.com.

Preclinical studies have provided direct comparisons of the efficacy of RORγt inverse agonists with anti-IL-23 antibodies. For example, in a mouse model of imiquimod-induced skin inflammation, the RORγt inverse agonist BMS-986251 demonstrated robust efficacy comparable to an anti-mouse IL-23 antibody in reducing skin thickening nih.gov. Similarly, in an IL-23-induced ear swelling model, BMS-986251 showed a dose-dependent reduction in ear thickness that was comparable to a human anti-IL-23 antibody at its highest dose nih.gov. Another RORγt inverse agonist, A-9758, was also shown to significantly attenuate IL-23 driven psoriasiform dermatitis researchgate.netdoi.org.

The following table provides a comparative overview of RORγt inverse agonists and biologic modulators of the IL-17/IL-23 pathway.

FeatureRORγt Inverse AgonistsAnti-IL-17/IL-23 Biologics
Molecule Type Small moleculeMonoclonal antibody
Mechanism of Action Intracellular inhibition of the RORγt transcription factor innovimmune.comExtracellular neutralization of IL-17 or IL-23 cytokines/receptors researchgate.netdoi.org
Scope of Pathway Inhibition Broad inhibition of Th17 differentiation and multiple pro-inflammatory cytokines (e.g., IL-17A/F, IL-22) innovimmune.comfrontiersin.orgTargeted inhibition of a specific cytokine or receptor innovimmune.com
Route of Administration OralSubcutaneous or intravenous injection

While the broad inhibitory action of RORγt inverse agonists could be therapeutically advantageous, it also necessitates careful evaluation. The tissue- and gene-context selectivity of different RORγt modulators, as evidenced by their varying effects on cholesterol metabolism, indicates that not all inverse agonists will have the same biological profile nih.gov. Future comparative studies, including head-to-head clinical trials, will be essential to fully understand the relative efficacy, safety, and long-term outcomes of RORγt inverse agonists compared to the established biologic therapies for IL-17/IL-23-mediated diseases.

Intellectual Property and Patent Landscape Analysis Research Perspective

Overview of Patent Filings Related to RORγt Inverse Agonists

The pursuit of RORγt inverse agonists has been an area of intense research for numerous pharmaceutical companies, resulting in a significant number of patent applications over the past decade. The field of RORγ research is extremely competitive, with a primary focus on psoriasis as the main therapeutic indication. nih.gov A review of published patent applications reveals a landscape dominated by several key players who have advanced compounds into clinical trials. tandfonline.comresearchgate.net

The development of RORγt inhibitors experienced a boom in the past several years, with many companies filing patents to protect their novel chemical entities. nih.gov Over two hundred small-molecule compounds that inhibit RORγt activity have been patented. researchgate.net Analysis of patent filings indicates a peak in the number of applications around 2016, which has been followed by a slight decline. This trend reflects the maturation of initial discovery programs and the progression of lead candidates into more advanced stages of development, as well as the challenges encountered in the clinic.

Key companies that have been prominently featured in the patent landscape for RORγt inverse agonists include:

Vitae Pharmaceuticals: Considered one of the early leaders, with a significant number of patents covering their clinical candidate VTP-43742. tandfonline.com

GlaxoSmithKline (GSK): Has a notable patent portfolio surrounding their RORγt inverse agonist, GSK2981278. tandfonline.com

Japan Tobacco (JT): Actively filing patents for their RORγt modulators that have entered clinical trials. tandfonline.com

Arrien Pharmaceuticals: Another key player with patent applications for their clinical-stage RORγt modulators. tandfonline.com

Novartis: Has developed a potent and selective RORγt inverse agonist with a corresponding patent portfolio. patsnap.com

AstraZeneca: Also holds patents for their RORγt inverse agonists. patsnap.com

Fudan University: Has contributed to the field with patents on novel chemical classes of RORγt inverse agonists. patsnap.com

The following table provides a summary of some of the key companies and their notable RORγt inverse agonist candidates that have been the subject of patent filings.

CompanyNotable Candidate(s)Therapeutic Focus (Primarily)
Vitae PharmaceuticalsVTP-43742Psoriasis
GlaxoSmithKline (GSK)GSK2981278Psoriasis
Japan Tobacco (JT)JTE-451Autoimmune Diseases
Arrien PharmaceuticalsAUR-101Autoimmune Diseases
NovartisNot specified by nameRheumatoid Arthritis, Psoriasis
Allergan (formerly Vitae)AGN-242428/vimirogantDry Eye Syndrome
Bristol Myers SquibbBMS-986251Psoriasis
AbbVieABBV-157 (cedirogant)Autoimmune Diseases
Boehringer IngelheimBI 730357Autoimmune Diseases
ImmunicIMU-935Autoimmune Diseases

Analysis of Chemical Space and Scaffold Protection Strategies

The patent strategies employed by companies developing RORγt inverse agonists are centered on protecting novel chemical scaffolds and expanding the chemical space around them. This is crucial for establishing a proprietary position in a crowded field. The diverse range of patented scaffolds reflects the extensive efforts to identify molecules with optimal potency, selectivity, and pharmacokinetic properties.

Several distinct chemical scaffolds have been disclosed in the patent literature for RORγt inverse agonists:

Phenylglycinamides: A series of these compounds were identified as potent RORγt inverse agonists with in vivo efficacy. researchgate.net

N-Sulfonamide-tetrahydroquinolines: This novel scaffold has yielded potent inverse agonists. mdpi.com

Biaryl Amides: This chemical class has been explored for developing both RORγt agonists and inverse agonists, demonstrating the versatility of a single core scaffold. nih.gov

Hexahydropyrrolo[3,2-f]quinolines: These structures have shown good potency and metabolic stability. patsnap.com

Triazine-based derivatives: Representing a newer chemical class of RORγt inverse agonists. patsnap.com

A key strategy observed in the patent landscape is the concept of "scaffold hopping," where researchers modify a known chemical core to create novel, patentable compounds with improved properties. Furthermore, companies have pursued both orthosteric and allosteric inhibitors, with the latter offering a distinct mechanism of action that can be a basis for new intellectual property. nih.gov For instance, the discovery of allosteric inverse agonists with a distinct isoxazole (B147169) chemotype highlights the innovation in this area. nih.gov

Another interesting aspect of the chemical space exploration is the design of "long" and "short" inverse agonists from a single chemical scaffold. nih.gov These different types of inverse agonists can have distinct effects on the receptor's interaction with co-regulator proteins, offering another avenue for patent protection and potentially for fine-tuning the therapeutic profile of the drug. nih.gov

Impact of Patent Landscape on Future Research and Development

The dense and competitive patent landscape for RORγt inverse agonists has a significant impact on the direction of future research and development in this area. The extensive patenting of various chemical scaffolds by major pharmaceutical companies creates challenges for new entrants and existing competitors.

The high attrition rate of clinical candidates, often due to safety concerns or lack of efficacy, has also shaped the R&D trajectory. nih.govtandfonline.com For example, some frontrunner compounds were discontinued (B1498344) or suspended, prompting a deeper investigation into the potential liabilities of certain chemical classes. nih.gov This has led to a strategic shift towards developing compounds with different chemical structures that might avoid the safety issues observed with earlier candidates, such as thymic lymphomas in preclinical studies. tandfonline.com

The existing patent landscape incentivizes the discovery of truly novel chemical matter to secure freedom to operate and attract investment. Researchers are now exploring different approaches, such as the development of dual-targeting agents or investigating new therapeutic indications for RORγt inhibitors beyond the heavily patented area of psoriasis. nih.gov The potential for RORγt modulators in cancer immunotherapy is also an emerging area of interest that could be influenced by the current patent landscape. nih.gov

Q & A

(Basic) What is the mechanistic basis for RORγt inverse agonists like compound 23 in modulating Th17 cell differentiation?

Answer: RORγt inverse agonists suppress Th17 cell differentiation by competitively binding to the ligand-binding domain (LBD) of RORγt, thereby inhibiting its transcriptional activation of genes such as IL-17A/F and IL-23R. This occurs via displacement of endogenous agonists like oxysterols (e.g., 7β,27-hydroxycholesterol), which are required for RORγt activation . For example, compound 23 reduces IL-17 production by disrupting coactivator recruitment (e.g., SRC-1) to the RORγt transcriptional complex, as demonstrated in T-cell polarization assays using flow cytometry and chromatin immunoprecipitation (ChIP) .

(Advanced) How can researchers resolve contradictory efficacy data for RORγt inverse agonists in autoimmune versus cancer models?

Answer: Discrepancies often arise from context-dependent RORγt roles. In autoimmune models (e.g., experimental autoimmune encephalomyelitis), compound 23 suppresses pathogenic Th17 cells, reducing disease severity. However, in castration-resistant prostate cancer (CRPC), RORγt drives androgen receptor (AR) expression, and inverse agonists may paradoxically inhibit tumor growth despite Th17 suppression . To address contradictions:

  • Experimental Design: Use lineage-specific RORγt-knockout mice to isolate Th17-dependent vs. cancer-intrinsic effects.
  • Pharmacokinetics: Optimize tissue-specific exposure via pharmacokinetic/pharmacodynamic (PK/PD) modeling, as blood-brain barrier penetration may skew CNS versus peripheral outcomes .

(Basic) What in vitro assays are critical for confirming inverse agonist activity of compound 23?

Answer:

  • Reporter Gene Assays: Use HEK293 cells transfected with RORγt-LBD fused to a Gal4-responsive luciferase reporter. Compound 23 should suppress basal luminescence (indicative of inverse agonism) with a negative Hill coefficient .
  • Coactivator Displacement Assays: Measure disruption of SRC-1 or TIF2 recruitment via fluorescence resonance energy transfer (FRET) or AlphaScreen .
  • Th17 Polarization Assays: Validate functional activity by quantifying IL-17A in CD4+ T cells using ELISA or intracellular staining .
    Note: Confirm specificity via counter-screening against related nuclear receptors (e.g., PXR, LXR) to exclude off-target effects .

(Advanced) How can structure-based drug design (SBDD) improve selectivity of RORγt inverse agonists for clinical translation?

Answer:

  • Crystallography-Guided Optimization: Resolve co-crystal structures of compound 23 bound to RORγt-LBD (e.g., PDB ID 6QHR) to identify selectivity-determining residues (e.g., Phe377, Arg364). Substituents like sulfonamides or fluorinated groups can exploit hydrophobic pockets unique to RORγt versus PXR or LXR .
  • Free Energy Perturbation (FEP) Calculations: Predict binding affinity changes for mutations (e.g., Arg364Ala) to prioritize analogs with reduced off-target binding .
  • In Silico Toxicity Screening: Use molecular dynamics simulations to assess metabolic stability (e.g., CYP3A4 inhibition risk) .

(Basic) What are the key biomarkers to assess RORγt inverse agonist efficacy in preclinical studies?

Answer:

  • Transcriptional Biomarkers: qRT-PCR for IL-17A, IL-23R, and RORC in Th17-polarized CD4+ T cells.
  • Protein Biomarkers: Flow cytometry for IL-17A+ cells and ELISA for serum IL-17 levels.
  • Pharmacodynamic Markers: RORγt occupancy via CETSA (cellular thermal shift assay) or target engagement assays .

(Advanced) How do sterol metabolites influence the pharmacodynamics of RORγt inverse agonists?

Answer: Endogenous oxysterols (e.g., 25-hydroxycholesterol) act as RORγt agonists, competing with inverse agonists. To mitigate this:

  • Dose Optimization: Use PK/PD modeling to establish compound 23’s EC50 in the presence of physiological oxysterol concentrations (e.g., 100 nM in serum) .
  • Dietary Control: Standardize animal diets to limit cholesterol intake, reducing variability in endogenous agonist levels .
  • Synergistic Targeting: Combine compound 23 with cholesterol synthesis inhibitors (e.g., statins) to amplify efficacy .

(Methodological) How should researchers validate inverse agonism versus antagonist activity in compound 23?

Answer:

  • Basal Activity Assays: In systems with constitutive RORγt activity (e.g., Jurkat cells overexpressing RORγt), compound 23 should reduce basal IL-17A promoter activity, confirming inverse agonism (not mere antagonist blockade of agonists) .
  • Reference Agonist Titration: Test compound 23’s ability to suppress activity below basal levels when co-administered with a full agonist (e.g., 7β,27-hydroxycholesterol) .
  • β-Arrestin Recruitment Assays: Use Tango assays to confirm compound 23 induces receptor conformations distinct from antagonists .

(Advanced) What strategies address the paradoxical roles of RORγt in immune suppression versus cancer progression?

Answer:

  • Tissue-Specific Delivery: Develop nanoparticle formulations to target lymphoid organs (autoimmunity) or tumor microenvironments (cancer) .
  • Conditional Knockout Models: Use Cre-Lox systems (e.g., CD4-Cre for T cells vs. Probasin-Cre for prostate cancer) to dissect tissue-specific effects .
  • Transcriptomic Profiling: Single-cell RNA-seq of tumor-infiltrating lymphocytes (TILs) to identify RORγt-dependent vs. independent pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.